molecular formula C8H6FNOS B1508783 7-Fluoro-4-methoxybenzo[d]isothiazole CAS No. 934180-41-3

7-Fluoro-4-methoxybenzo[d]isothiazole

Cat. No.: B1508783
CAS No.: 934180-41-3
M. Wt: 183.2 g/mol
InChI Key: APRCXOGCHZXUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-methoxybenzo[d]isothiazole is a heterocyclic compound featuring a fused benzene-isothiazole ring system substituted with fluorine at position 7 and methoxy at position 4. Its molecular formula is C₉H₆FNO₂S, with a molecular weight of 198.22 g/mol (CAS: 1206969-56-3) . This compound is of interest in medicinal chemistry and catalysis due to its electronic and steric properties imparted by the fluorine and methoxy substituents.

Properties

CAS No.

934180-41-3

Molecular Formula

C8H6FNOS

Molecular Weight

183.2 g/mol

IUPAC Name

7-fluoro-4-methoxy-1,2-benzothiazole

InChI

InChI=1S/C8H6FNOS/c1-11-7-3-2-6(9)8-5(7)4-10-12-8/h2-4H,1H3

InChI Key

APRCXOGCHZXUNW-UHFFFAOYSA-N

SMILES

COC1=C2C=NSC2=C(C=C1)F

Canonical SMILES

COC1=C2C=NSC2=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The structural analogs of 7-Fluoro-4-methoxybenzo[d]isothiazole differ primarily in substituent identity, position, and functional groups. Key comparisons include:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
This compound 1206969-56-3 C₉H₆FNO₂S F (7), OMe (4) Catalysis, medicinal intermediates
7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole 1512562-64-9 C₉H₁₀ClN₃OS Cl (7), OEt (4), NHNH₂ (2) Pharmaceutical synthesis, ligand design
2-Bromo-7-fluoro-4-methylbenzo[d]thiazole 1019108-45-2 C₈H₅BrFNS Br (2), F (7), Me (4) Intermediate in organometallic reactions
2-(4-Methoxyphenyl)benzothiazole - C₁₄H₁₁NOS OMe (4-phenyl), H (7) Fluorescent probes, photovoltaics

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluoro substituent in this compound increases electrophilicity compared to the chloro analog (7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole), which may alter reactivity in cross-coupling reactions .
  • Methoxy vs. Ethoxy: The smaller methoxy group (vs.
  • Hydrazinyl Functionalization: The 2-hydrazinyl group in the chloro-ethoxy analog enables chelation with transition metals, making it suitable for ligand design .

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